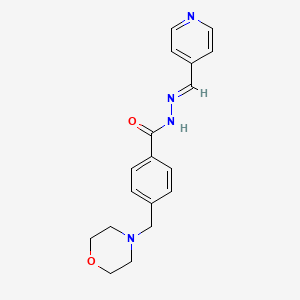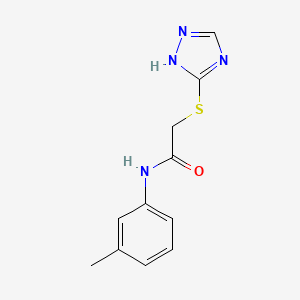![molecular formula C19H25N5O2 B5537717 4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)
4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.20082506 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imidazolidin-4-one Derivatives in Bioactive Oligopeptides
Imidazolidin-4-ones are crucial in the modification of bioactive oligopeptides. They serve as proline substitutes or protect the N-terminal amino acid from hydrolysis by aminopeptidase and endopeptidase. This class of compounds is synthesized through the reaction of an alpha-aminoamide with ketones or aldehydes, leading to the formation of imines and subsequent intramolecular cyclization. An interesting finding is the stereoselective formation of imidazolidin-4-ones when reacting benzaldehydes with specific substituents with primaquine alpha-aminoamides, highlighting the role of intramolecular hydrogen bonds in the reaction's stereoselectivity (Ferraz et al., 2007).
Synthesis and Evaluation of Novel Angiotensin Receptor Antagonists
A novel compound, designed as an AT1 receptor antagonist, demonstrated significant anti-hypertensive and anti-tumor effects. The compound displayed high affinity for the AT1 receptor and reduced blood pressure effectively in hypertensive rats. It also exhibited anti-proliferative and anti-tumor activities, suggesting its potential as a candidate for further investigation in anti-hypertension and anti-tumor treatments (Bao et al., 2015).
Green Synthesis of Tetrasubstituted Imidazoles
An environmentally friendly synthesis of 1,2,4,5-tetrasubstituted imidazoles was achieved using a Brønsted acidic ionic liquid as a catalyst. This method is notable for its solvent-free conditions, contributing to greener chemistry practices. The catalyst showed the capability of being recycled and reused multiple times without a significant loss in activity, demonstrating an efficient and sustainable approach to synthesizing tetrasubstituted imidazoles (Davoodnia et al., 2010).
Corrosion Inhibition by Imidazoline Derivatives
The corrosion inhibitory properties of 1-(2-ethylamino)-2-methylimidazoline and its derivatives were explored in acid media. Among the tested compounds, imidazoline emerged as a potent corrosion inhibitor. This study leverages electrochemical techniques and theoretical calculations to understand the efficiency of these compounds as inhibitors. The findings emphasize the role of nitrogen atoms and the planar geometry of the imidazoline ring in facilitating its coordination with metal surfaces, thus preventing corrosion (Cruz et al., 2004).
Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on the specific compound. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Future Directions
properties
IUPAC Name |
4-methyl-N-[1-(1-methylimidazol-2-yl)butyl]-3-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-4-5-15(17-20-8-10-23(17)3)22-18(25)14-7-6-13(2)16(12-14)24-11-9-21-19(24)26/h6-8,10,12,15H,4-5,9,11H2,1-3H3,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVAVRIGFWXKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC=CN1C)NC(=O)C2=CC(=C(C=C2)C)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)
![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)
![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)


![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)

![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)